molecular formula C12H6Cl2N4O3 B5039279 N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B5039279
M. Wt: 325.10 g/mol
InChI Key: BBYMHQGYGSHDFF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzoxadiazole intermediate.

    Nitration: The nitro group can be introduced through a nitration reaction, using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxadiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and the benzoxadiazole ring play crucial roles in its binding affinity and activity. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-4-methoxy-2,1,3-benzoxadiazol-5-amine
  • N-(2,5-dichlorophenyl)-4-chloro-2,1,3-benzoxadiazol-5-amine
  • N-(2,5-dichlorophenyl)-4-ethyl-2,1,3-benzoxadiazol-5-amine

Uniqueness

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of the dichlorophenyl group and the nitro group in the benzoxadiazole framework enhances its versatility in various applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4O3/c13-6-1-2-7(14)10(5-6)15-9-4-3-8-11(17-21-16-8)12(9)18(19)20/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMHQGYGSHDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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